1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences
Pyrazole as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.nettandfonline.comnih.gov This designation stems from its frequent appearance in the structures of a diverse array of biologically active compounds and approved pharmaceutical drugs. researchgate.nettandfonline.com The versatility of the pyrazole core allows it to serve as a foundational structure for the development of new therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases. researchgate.neteurekaselect.com
The pyrazole scaffold's value in drug design is attributable to several key features:
Synthetic Accessibility: Pyrazole derivatives can be synthesized through various established chemical routes, allowing for the creation of a wide range of substituted analogs. researchgate.netwikipedia.org
Drug-like Properties: The pyrazole ring often imparts favorable physicochemical properties to molecules, such as improved metabolic stability and bioavailability. nih.gov
Bioisosteric Replacement: It can act as a bioisostere for other chemical groups, enabling chemists to fine-tune the biological activity and properties of a molecule. nih.gov
Hydrogen Bonding Capability: The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov
A number of commercially successful drugs incorporate the pyrazole moiety, underscoring its therapeutic importance. researchgate.net Examples include the anti-inflammatory drug Celecoxib (B62257), the anticoagulant Apixaban, and the kinase inhibitor Ruxolitinib. researchgate.netnih.gov
Role of Trifluoromethylation in Enhancing Molecular Properties for Biological Applications
The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful strategy in modern drug design. mdpi.comhovione.combohrium.com This small, fluorine-containing substituent can dramatically alter a molecule's properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. mdpi.comhovione.comnih.gov
The key contributions of the trifluoromethyl group include:
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and duration of action. mdpi.comhovione.com
Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with its biological target. mdpi.com
Modulation of pKa: The pKa of nearby functional groups can be altered by the presence of a -CF3 group, which can affect a molecule's ionization state and, consequently, its solubility and ability to interact with its target. hovione.com
The strategic placement of a trifluoromethyl group can therefore be a critical step in the optimization of a lead compound into a viable drug candidate. bohrium.com
Historical Context and Evolution of Pyrazole Chemistry and Trifluoromethyl Heterocycles
The history of pyrazole chemistry dates back to 1883, when the term "pyrazole" was first coined by the German chemist Ludwig Knorr. wikipedia.orgglobalresearchonline.netijraset.com A classic synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.orgijraset.com Since their discovery, pyrazole derivatives have been the subject of extensive research due to their versatile chemical reactivity and broad spectrum of biological activities. globalresearchonline.net
The field of organofluorine chemistry, and specifically the synthesis of trifluoromethylated compounds, saw significant advancements in the mid-20th century. A pivotal moment came in 1958 with Lehmann's report on the relationship between the trifluoromethyl group and biological activity, which sparked broader interest among medicinal chemists. mdpi.com
The convergence of these two areas of research—pyrazole chemistry and trifluoromethylation—has led to the development of a vast number of fluorinated pyrazole derivatives. acs.org These compounds have found applications not only in medicine but also in agrochemicals and materials science. acs.orgnumberanalytics.com The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its analogs represents a logical progression in this field, aiming to harness the combined benefits of the robust pyrazole scaffold and the advantageous properties of the trifluoromethyl group. nih.gov The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with a significant portion of research on the topic being published in recent years. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJKGWWZMVMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573694 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333363-79-4 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 5 Trifluoromethyl 1h Pyrazole and Its Derivatives
Classical Approaches to Pyrazole (B372694) Ring Formation
The most established routes to the pyrazole core involve the condensation of a hydrazine (B178648) with a 1,3-difunctional compound. nih.gov These methods are widely used due to the accessibility of starting materials and the relative simplicity of the reactions.
The reaction between a hydrazine and a molecule containing two electrophilic centers separated by a carbon atom is a cornerstone of pyrazole synthesis. nih.gov For the target compound, this involves using phenylhydrazine (B124118) as the binucleophile.
The reaction of hydrazines with α,β-unsaturated carbonyl compounds, which contain a latent 1,3-dielectrophilic character, is a standard method for producing pyrazolines. beilstein-journals.org These intermediates can then be oxidized to form the aromatic pyrazole ring. beilstein-journals.org The synthesis typically begins with a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration. nih.gov
A significant challenge in the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole from an unsymmetrical precursor like a trifluoromethylated α,β-unsaturated ketone is controlling the regioselectivity. nih.gov Phenylhydrazine has two distinct nucleophilic nitrogen atoms, and the α,β-unsaturated system has two electrophilic sites. The reaction pathway is influenced by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbon versus the β-carbon. nih.gov For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with substituted hydrazines has been used to produce mixtures of 3-(trifluoromethyl) and 5-(trifluoromethyl) pyrazoles, which require subsequent separation. thieme-connect.com In some cases, the intermediate pyrazoline is stable and requires a separate oxidation step using reagents like iodine or simply heating in a solvent like DMSO under an oxygen atmosphere to achieve aromatization. nih.govorganic-chemistry.org
Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Systems
| Carbonyl Precursor | Hydrazine | Key Conditions | Product(s) | Reference |
|---|---|---|---|---|
| β-Arylchalcones | Hydrazine Hydrate | 1. Epoxidation with H₂O₂; 2. Dehydration | 3,5-Diaryl-1H-pyrazoles | nih.govresearchgate.net |
| α,β-Ethylenic Ketone | Phenylhydrazine | Acetic Acid, Iodine | 1,3,5-Trisubstituted Pyrazole | nih.gov |
| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Methylhydrazine | Scaled synthesis, followed by distillation | Mixture of 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole | thieme-connect.com |
The most classical and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org To synthesize this compound, a trifluoromethylated-β-diketone, such as 1,1,1-trifluoro-4-phenylbutane-2,4-dione, is reacted with phenylhydrazine.
The primary issue in this synthesis is regioselectivity. nih.gov The reaction between an unsymmetrical diketone and phenylhydrazine can yield two different regioisomers. The outcome depends on which nitrogen of phenylhydrazine attacks which carbonyl group. Research has shown that reaction conditions, particularly the solvent, play a critical role. For example, the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can provide better regioselectivity compared to reactions in traditional protic solvents like ethanol. nih.govorganic-chemistry.org The condensation of phenylhydrazine with a 2-(trifluoromethyl)-1,3-diketone has been studied, demonstrating the feasibility of this approach. nih.gov Generally, the initial condensation occurs between the more nucleophilic nitrogen of the hydrazine (NH₂) and the more electrophilic carbonyl group of the diketone (the one adjacent to the electron-withdrawing CF₃ group). This is followed by cyclization involving the second nitrogen and the remaining carbonyl group, which typically favors the formation of the 5-trifluoromethyl pyrazole isomer.
Table 2: Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent/Conditions | Major Regioisomer | Reference |
|---|---|---|---|---|
| Unsymmetrical 1,3-Diketone | Arylhydrazine Hydrochloride | Aprotic dipolar solvent (e.g., DMA) | High regioselectivity for one isomer | nih.gov |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |
| 1,1,3,3-Tetraethoxypropane | m-Trifluoromethylphenyl hydrazine | Ethanol/Water, HCl, 80-90 °C | 1-(m-Trifluoromethylphenyl)pyrazole |
A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. nih.gov For pyrazole synthesis, the most common 1,3-dipole is a nitrile imine, which is typically generated in situ from a hydrazonoyl halide precursor. nih.govacs.org
The synthesis of trifluoromethylated pyrazoles can be achieved through this route. nih.gov For example, a protocol has been developed involving the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones (acting as the dipolarophile). nih.govacs.org This reaction proceeds in a highly regio- and diastereoselective manner to produce trans-configured 5-acyl-pyrazolines. acs.org These intermediates are then aromatized, often using an oxidant like manganese dioxide (MnO₂), to yield the final polysubstituted 3-trifluoromethylpyrazole. nih.govacs.org While this specific example leads to the 3-CF₃ isomer, the general strategy can be adapted by carefully selecting the dipole and dipolarophile to target other isomers. The reaction's high degree of regioselectivity is a key advantage of this method. nih.gov
Table 3: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
| 1,3-Dipole (or Precursor) | Dipolarophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones (enones) | Et₃N, MnO₂ for aromatization | Polyfunctionalized 3-trifluoromethylpyrazoles | nih.govacs.org |
| Nitrile imine (from hydrazonyl chloride) | 2-Methylene-1,3,3-trimethylindoline | In situ generation of nitrile imine | 1,3,5-Trisubstituted pyrazole (via ring opening) | nih.gov |
| Nitrile imines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Smooth reaction providing high yields | 1,3,5-Trisubstituted pyrazoles | rsc.org |
Cyclocondensation Reactions of Hydrazines with 1,3-Difunctional Systems
Introduction of the Trifluoromethyl Group
While building the ring from CF₃-containing precursors is most common, methods also exist to introduce the trifluoromethyl group onto a pre-formed heterocyclic ring. This post-cyclization functionalization typically involves electrophilic trifluoromethylation. nih.gov
The direct introduction of a CF₃ group can be accomplished using electrophilic trifluoromethylating agents, which are designed to act as a source for a "CF₃⁺" cation or its equivalent. chem-station.com These reagents have become crucial tools in modern synthetic chemistry for creating organofluorine compounds. brynmawr.edu
Prominent examples of these reagents include:
Hypervalent Iodine Reagents : Often referred to as Togni's reagents, these are stable, easy-to-handle compounds that can transfer a CF₃ group to a wide range of nucleophiles, including carbanions and electron-rich heterocycles. brynmawr.educhem-station.com
Sulfonium Salts : Known as Umemoto's reagents, these are another class of powerful electrophilic trifluoromethylating agents. chem-station.com
Other Reagents : The Langlois' reagent (sodium triflinate, CF₃SO₂Na) and Baran's reagent (zinc(II) bis(trifluoromethanesulfinate)) are also effective, often operating through a radical mechanism but serving a similar purpose of installing a CF₃ group. chem-station.com
The application of these reagents to a pre-formed 1-phenyl-1H-pyrazole would typically involve the reaction with the electron-rich pyrazole ring. However, direct electrophilic substitution on the 1-phenylpyrazole (B75819) nucleus usually occurs at the C4 position. Therefore, achieving selective trifluoromethylation at the C5 position on the unsubstituted ring is challenging and generally not the preferred synthetic route. The methods described in section 2.1, where the CF₃ group is incorporated from the start, are the most direct and regioselective strategies for obtaining this compound.
Table 4: Common Electrophilic Trifluoromethylating Agents
| Reagent Class | Common Name(s) | Key Feature | Reference |
|---|---|---|---|
| Hypervalent Iodine | Togni's Reagents | Stable, crystalline solids; broad substrate scope for transferring CF₃ group. | brynmawr.educhem-station.com |
| Sulfonium Salts | Umemoto's Reagents | Powerful electrophilic "CF₃⁺" source. | chem-station.com |
| Sulfinate Salts | Langlois' Reagent, Baran's Reagent | Often proceed via radical pathways to achieve trifluoromethylation. | chem-station.com |
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation provides a direct method for introducing the CF₃ group onto a pre-existing molecular framework. This is often achieved using a nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.
One prominent strategy involves the reaction of β-CF₃-1,3-enynes with hydrazine derivatives. For instance, the reaction of phenylhydrazine with these substrates can be oxidized to yield 1,4,5-trisubstituted pyrazoles. acs.orgnih.gov Another approach involves the condensation of phenyl alkynyl trifluoromethyl ketones with phenylhydrazine, which affords 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole in good yields. conicet.gov.ar This reaction proceeds through the deprotonation of an α,β-alkynic hydrazone intermediate. conicet.gov.ar
A different nucleophilic approach uses 2-bromo-3,3,3-trifluoropropene (BTP) as the trifluoromethyl source. In a copper-catalyzed cycloaddition with N-arylsydnone derivatives, BTP yields 4-trifluoromethyl pyrazoles with high regioselectivity under mild conditions. rsc.org
Radical Trifluoromethylation of Heteroaromatic Systems
Radical trifluoromethylation has become a powerful tool for the synthesis of trifluoromethylated heterocycles, offering mild reaction conditions and broad functional group tolerance. nih.gov Photoredox catalysis, in particular, has enabled the direct trifluoromethylation of unactivated arenes and heteroarenes using a simple light source. nih.govresearchgate.net
This method typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. Common precursors include triflyl chloride (CF₃SO₂Cl) or sodium triflinate (CF₃SO₂Na, Langlois' reagent), which is considered one of the cheapest and most convenient sources. nih.govd-nb.info The photocatalyst, upon light absorption, initiates a single electron transfer (SET) process that generates the •CF₃ radical. nih.gov This radical then adds to the heteroaromatic system. nih.govd-nb.info This strategy has been successfully applied to a wide range of five- and six-membered heteroarenes. nih.gov
The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), a hypervalent iodine compound, is another widely used electrophilic source that can participate in radical pathways for trifluoromethylation. conicet.gov.arwikipedia.orgacs.org For example, it can be used in copper-catalyzed reactions for the trifluoromethylation of alkenes, which can be precursors to pyrazole systems. conicet.gov.ar
Below is a table summarizing selected radical trifluoromethylation reactions of heterocycles.
| Precursor | Catalyst/Conditions | Substrate Type | Product Type | Yield | Reference |
| CF₃SO₂Na | Benzophenone derivative, light | Electron-deficient olefins & heteroarenes | Trifluoromethylated olefins/heteroarenes | Good | d-nb.info |
| CF₃SO₂Cl | Ru(bpy)₃(PF₆)₂, light | Unactivated arenes & heteroarenes | Trifluoromethylated arenes/heteroarenes | Varies | nih.gov |
| Togni Reagent II | Copper catalyst | Alkenes | α-Trifluoromethyl enones | Moderate to Good | conicet.gov.ar |
| Togni Reagent II | fac-[Ir(ppy)₃], light | α,β-Unsaturated carboxylic acids | Trifluoromethylated olefins | Good | conicet.gov.ar |
Trapping of Transiently-Generated Trifluoromethylhydrazine for N-CF₃ Pyrazoles
A specialized method for synthesizing N-trifluoromethyl pyrazoles involves the in-situ generation and trapping of the highly reactive trifluoromethylhydrazine (CF₃NHNH₂). wuxiapptec.comacs.org This approach circumvents the challenges associated with the isolation and handling of the unstable trifluoromethylhydrazine. wuxiapptec.comacs.org
The synthesis typically starts with a stable precursor, such as N,N'-bis(tert-butoxycarbonyl)trifluoromethylhydrazine (di-Boc trifluoromethylhydrazine). wuxiapptec.comacs.org This precursor can be generated from the reaction of di-tert-butyl azodicarboxylate (DBAD) with a CF₃ radical source like sodium triflinate under oxidative conditions. acs.org
The di-Boc protecting groups are then removed in the presence of an acid, generating trifluoromethylhydrazine as a transient intermediate. wuxiapptec.comacs.org This intermediate is immediately trapped by a 1,3-dicarbonyl compound present in the reaction mixture. The subsequent condensation and cyclization afford the desired N-CF₃ pyrazole. wuxiapptec.comacs.org Studies have shown that the half-life of trifluoromethylhydrazine hydrochloride salt in solution is short, necessitating this one-pot approach. wuxiapptec.comacs.org This method has been successfully applied to a variety of dicarbonyl substrates, including diketones, dialdehydes, keto-esters, and keto-amides, to produce a diverse array of N-trifluoromethyl pyrazoles. wuxiapptec.comacs.org
| Precursor | Reagents | Trapping Agent (1,3-Dicarbonyl) | Product | Yield | Reference |
| Di-Boc trifluoromethylhydrazine | TsOH·H₂O, DCM | 1,3-Diketones | N-CF₃ Pyrazoles | 36-55% | acs.org |
| Di-Boc trifluoromethylhydrazine | TsOH·H₂O, DCM | 1,3-Dialdehydes | N-CF₃ Pyrazoles | 68-82% | acs.org |
| Di-Boc trifluoromethylhydrazine | TsOH·H₂O, DCM | 1,3-Ketonitriles | Amino-N-CF₃ Pyrazoles | 26-63% | acs.org |
| Di-Boc trifluoromethylhydrazine | HCl, then diketone | 1,3-Diketone | N-CF₃ Pyrazoles | 44-46% | acs.orgnih.gov |
Advanced Synthetic Strategies
Modern organic synthesis has moved towards more efficient and sustainable methods. Advanced strategies such as multicomponent reactions, transition-metal catalysis, and continuous-flow synthesis are at the forefront of constructing complex molecules like trifluoromethylated pyrazoles.
Multicomponent Reactions (MCRs) for Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of pyrazole scaffolds, including those bearing a trifluoromethyl group.
A notable example is a three-component reaction for synthesizing 3-(trifluoromethyl)pyrazoles by coupling aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene (BTP). researchgate.netthieme-connect.com This metal-free and catalyst-free method proceeds under mild conditions with a broad substrate scope, providing access to key intermediates for pharmaceuticals like Celecoxib (B62257). researchgate.netthieme-connect.com
Another MCR strategy involves the one-pot reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to produce trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives. researchgate.net Four-component reactions have also been reported for creating fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles. rsc.org These reactions often involve the in-situ formation of intermediates that subsequently cyclize to form the complex pyrazole-containing product. nih.govrsc.org
Transition-Metal Catalyzed Reactions
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling challenging bond formations with high efficiency and selectivity. Both palladium and copper catalysts have been instrumental in the synthesis of this compound and its derivatives.
Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for cross-coupling reactions to functionalize the pyrazole core. A mild and efficient protocol has been developed for creating tetra-substituted 5-trifluoromethylpyrazoles. rsc.org This strategy begins with the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, followed by halogenation at the 4-position. rsc.org The resulting 4-halo-1-phenyl-5-(trifluoromethyl)pyrazoles then serve as substrates for palladium-catalyzed Negishi (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions. rsc.org The success of these challenging couplings relies on the use of specific phosphine (B1218219) ligands, such as XPhos and JosiPhos. rsc.org
Copper-Catalyzed Reactions: Copper catalysts are widely used for trifluoromethylation reactions. beilstein-journals.orgnih.gov For example, copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones produces 4-trifluoromethyl pyrazoles under mild conditions. rsc.org Copper can also mediate Sandmeyer-type trifluoromethylations using electrophilic CF₃ sources like Umemoto's reagent. beilstein-journals.orgnih.gov In some cases, copper facilitates the direct trifluoromethylation of C(sp²)-H bonds, such as in N,N-dialkylhydrazones, using Togni's reagent. nih.gov These methods provide pathways to trifluoromethylated precursors that can be converted to the desired pyrazole structures. nih.govacs.org
Continuous-Flow Synthesis for Trifluoromethylated Heterocycles
Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, scalability, speed, and automation. acs.orgvapourtec.comuc.pt This technology has been successfully applied to the synthesis of trifluoromethylated heterocycles. acs.orgvapourtec.com
An automated and scalable continuous-flow route has been developed for the rapid introduction of trifluoromethyl groups onto various heterocycles. acs.org This method often involves the direct alkylation-cyclization of amines with trifluoroacetic acid or its anhydride. acs.org Compared to batch reactions, flow synthesis can be performed at mild conditions with high yields and can telescope multiple reaction steps without isolating intermediates. acs.orgvapourtec.comuc.pt
Specifically for pyrazoles, flow chemistry has been used for Knorr-type cyclocondensations and for the 1,3-dipolar cycloaddition of alkynes with diazo compounds to form the pyrazole ring. mdpi.com Flow reactors have also been employed for the lithiation and subsequent functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating the technology's utility for both ring formation and derivatization. researchgate.netenamine.net The precise control over reaction parameters like temperature and residence time in a flow system is particularly beneficial for managing exothermic reactions and handling unstable intermediates, making it a powerful tool for producing trifluoromethylated pyrazoles safely and efficiently. acs.orgrsc.org
Regioselective Synthesis and Control in Pyrazole Formation
The synthesis of N-substituted pyrazoles from the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines often yields a mixture of regioisomers, posing significant purification challenges. nih.gov The reaction of phenylhydrazine with a trifluoromethyl-containing 1,3-dicarbonyl equivalent can theoretically produce both 1-phenyl-3-(trifluoromethyl)-1H-pyrazole and the desired this compound. Achieving regioselectivity is therefore a key focus in synthetic design.
Several factors have been identified to influence the regiochemical outcome of this cyclocondensation reaction. These include the nature of the starting materials, the solvent, and the specific reaction conditions employed. nih.gov For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles. conicet.gov.aracs.org While many studies focus on N-methylpyrazoles, the principles can be extended to N-phenyl derivatives.
A significant breakthrough in controlling regioselectivity involves the use of trichloromethyl enones as starting materials. nih.govacs.org The nature of the hydrazine reactant—specifically, whether it is used as a free base or as a hydrochloride salt—has a profound impact on the isomeric ratio. nih.gov When arylhydrazine hydrochlorides are used, the reaction favors the formation of the 1,3-regioisomer. nih.govacs.org Conversely, employing the free arylhydrazine base leads predominantly to the 1,5-regioisomer. nih.gov This regiocontrolled methodology allows for the selective synthesis of either isomer in moderate to excellent yields. acs.org
Another strategy to achieve regioselectivity is through [1+4] cyclization reactions. The treatment of a phenylhydrazone with an N-aryl trifluoroacetimidoyl iodide in the presence of a base like sodium hydride results in the regioselective formation of 5-trifluoromethyl pyrazoles. researchgate.net Additionally, cycloaddition reactions of 4-trifluoromethylsydnones with alkynes provide a general and regioselective route to 5-trifluoromethylpyrazoles. acs.org
The table below summarizes different synthetic approaches and their effectiveness in controlling the regioselectivity of the pyrazole formation.
Table 1: Regioselective Synthesis Strategies for Phenyl-Trifluoromethyl-Pyrazoles
| Starting Materials | Reagents/Solvents | Major Regioisomer | Yield | Reference |
|---|---|---|---|---|
| Trichloromethyl enone + Phenylhydrazine hydrochloride | Methanol, Reflux | 1,3-regioisomer | 37-97% | nih.govacs.org |
| Trichloromethyl enone + Phenylhydrazine (free base) | Methanol, Reflux | 1,5-regioisomer | 52-83% | nih.govacs.org |
| Phenylhydrazone of a methyl ketone + N-aryl trifluoroacetimidoyl iodide | Sodium hydride | 5-trifluoromethyl pyrazole | Not specified | researchgate.net |
| 4-Trifluoromethylsydnone + Alkyne | Not specified | 5-trifluoromethyl pyrazole | Not specified | acs.org |
| 1,3-Diketone + Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | High regioselectivity for 3-trifluoromethyl derivative | High | conicet.gov.aracs.org |
| 1,3-Diketone + Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased regioselectivity | High | conicet.gov.aracs.org |
Derivatization Strategies for Functionalized Pyrazoles
Once the this compound scaffold is constructed, further functionalization can be achieved through various derivatization strategies. These modifications are crucial for tuning the compound's physicochemical properties and biological activity.
Functionalization of the pyrazole ring can be achieved through electrophilic substitution or by leveraging pre-existing functional groups. For instance, bromination of the pyrazole core, often with N-bromosuccinimide (NBS), can introduce a bromine atom, which can then participate in further reactions like metal-halogen exchange followed by trapping with an electrophile. thieme-connect.com
Lithiation followed by electrophilic trapping is another powerful strategy for introducing a variety of functional groups onto the pyrazole ring. thieme-connect.com This method allows for the regioselective introduction of substituents at specific positions, depending on the directing effects of the existing groups on the ring. thieme-connect.com
The synthesis of this compound-4-carboxylic acid is a key transformation, as the carboxylic acid group serves as a versatile handle for further derivatization. One common method for its preparation is the oxidation of the corresponding pyrazole-4-carboxaldehyde. For example, the oxidation of 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde using Jones reagent (chromium trioxide in sulfuric acid and acetone) yields the corresponding carboxylic acid in high yield.
Another approach involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone to produce 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid. dergipark.org.tr The resulting pyrazole carboxylic acid can then be converted to its acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides. dergipark.org.tr
The carboxylic acid can be further converted into a variety of derivatives. For instance, reaction with hydrazines can lead to the formation of pyrazolopyridazinone derivatives through cyclization. dergipark.org.tr The carbohydrazide (B1668358) derivative, this compound-4-carbohydrazide, is another important intermediate that can be synthesized from the corresponding carboxylic acid. nih.gov
The table below outlines synthetic routes to pyrazole carboxylic acids and their derivatives.
Table 2: Synthesis of Pyrazole Carboxylic Acids and Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(m-Trifluoromethylphenyl)pyrazole-4-carboxaldehyde | Jones Reagent, Acetone | 1-(m-Trifluoromethylphenyl)pyrazole-4-carboxylic acid | 89% | |
| 4-Benzoyl-5-phenyl-2,3-furandione + (4-(Trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | Not specified | 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Not specified | dergipark.org.tr |
| Pyrazole carboxylic acid | Thionyl chloride | Pyrazole carboxylic acid chloride | Not specified | dergipark.org.tr |
| Pyrazole carboxylic acid chloride | Alcohols | Pyrazole esters | Not specified | dergipark.org.tr |
| Pyrazole carboxylic acid chloride | Amines, Ureas | Pyrazole amides and carbo-urea derivatives | Not specified | dergipark.org.tr |
| Pyrazole carboxylic acid | Hydrazines | Pyrazolopyridazinone derivatives | Not specified | dergipark.org.tr |
Chemical Reactivity and Transformation Pathways of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole
Reactivity Governed by the Pyrazole (B372694) Nucleus
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the substituents attached to the ring. In 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, the electronic landscape of the pyrazole nucleus is significantly shaped by the phenyl group at the N1 position and the trifluoromethyl group at the C5 position.
Electrophilic Aromatic Substitution (Preferential Position 4)
Due to its inherent aromatic character, the pyrazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the electronic effects of the existing substituents. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. rrbdavc.orgresearchgate.net This is because the intermediates formed by attack at C3 or C5 are highly unstable due to the positive charge being placed on an already electron-deficient nitrogen atom. rrbdavc.org
A notable example of this reactivity is the bromination of pyrazole derivatives. For instance, the bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) proceeds under mild conditions to afford the 4-bromo derivative, highlighting the reactivity of the C4 position. researchgate.netenamine.net This reaction underscores the general principle that the C4 position is the primary site for the introduction of electrophiles onto the pyrazole ring in this class of compounds.
Table 1: Electrophilic Bromination of a 1-Substituted-5-(trifluoromethyl)-1H-pyrazole
| Reactant | Reagent | Product | Position of Substitution | Reference |
| 1-methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | C4 | researchgate.netenamine.net |
Nucleophilic Attack (Positions 3 and 5)
The pyrazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. The C3 and C5 positions are inherently more electrophilic due to their proximity to the electronegative nitrogen atoms. researchgate.net The presence of the potent electron-withdrawing trifluoromethyl group at C5 further enhances the electrophilicity of both the C3 and C5 positions, making them potential targets for nucleophiles. While direct nucleophilic substitution on the unsubstituted pyrazole ring is uncommon, functionalization at these positions is often achieved through other synthetic strategies.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a key modulator of the chemical and biological properties of the molecule. Its strong electron-withdrawing nature significantly influences the reactivity of the pyrazole ring and can itself be involved in specific transformations.
Influence of the Trifluoromethyl Group on Electrophilicity and Reactivity
The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I effect), which deactivates the pyrazole ring towards electrophilic attack and increases its electrophilicity. This heightened electrophilicity makes the pyrazole ring more susceptible to nucleophilic attack, particularly at the C5 position to which it is attached, and also at the C3 position. nih.gov The presence of the -CF3 group can render certain reactions, such as the Sonogashira cross-coupling on an adjacent bromo-substituted pyrazole, more challenging. researchgate.net
Fluorination Reactions Mediated by Trifluoromethyl Group
While the trifluoromethyl group is generally stable, its influence on the reactivity of the pyrazole ring is profound. There is limited direct evidence of the trifluoromethyl group itself mediating fluorination reactions on the pyrazole core. However, the synthesis of various fluorinated pyrazoles, including those with a trifluoromethyl group, is a significant area of research. acs.org For instance, the synthesis of 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole is achieved through the condensation of 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione with (4-fluorophenyl)hydrazine, showcasing the construction of fluorinated pyrazole systems. nih.gov
Reactions of Substituted Moieties
The phenyl and pyrazole rings of this compound can be further functionalized, allowing for a diverse range of chemical transformations. These reactions are crucial for the development of new derivatives with tailored properties.
For example, the synthesis of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrates the utility of the pyrazole scaffold in creating complex molecules. These compounds are synthesized from the corresponding this compound-4-carboxylic acid, which can be prepared and subsequently coupled with various amines. acs.org
Another example is the trifluoromethylthiolation of pyrazolin-5-ones, which, although not a direct reaction of this compound, illustrates a transformation on a related pyrazole core influenced by a trifluoromethyl group. The reaction of 1-phenyl-3-(trifluoromethyl)-4H-pyrazol-5-one with a trifluoromethylthiolating agent in the presence of a catalyst yields 1-phenyl-3-(trifluoromethyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol. nih.gov
Table 2: Synthesis of Substituted this compound Derivatives
| Starting Material | Reagents | Product | Reaction Type | Reference |
| This compound-4-carboxylic acid | Substituted pyridine-4-amines, coupling agents | N-(substituted pyridine-4-yl)-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Amide coupling | acs.org |
| 1-phenyl-3-(trifluoromethyl)-4H-pyrazol-5-one | PhNHSCF3, BiCl3 | 1-phenyl-3-(trifluoromethyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | Electrophilic trifluoromethylthiolation | nih.gov |
Carboxylic Acid and Ester Derivatives: Esterification, Amidation, Decarboxylation
Carboxylic acid derivatives of this compound, particularly with the acid group at the C3 or C4 position, serve as pivotal intermediates for creating a variety of functionalized molecules. uni.lusigmaaldrich.com These acids can be readily converted into esters and amides, or they can be removed through decarboxylation.
Esterification
A common route to ester derivatives involves a two-step process. First, the pyrazole carboxylic acid is activated by converting it into a more reactive acid chloride. This is typically achieved by reacting the acid with an agent like thionyl chloride (SOCl₂). dergipark.org.tr The resulting acid chloride, which is often used without further purification due to its reactivity, is then treated with an appropriate alcohol. dergipark.org.tr For instance, using the Schotten-Baumann method, the acid chloride can be reacted with alcohols in the presence of a base to yield the corresponding esters in good yields. dergipark.org.tr
Table 1: Examples of Esterification of Pyrazole Carboxylic Acid Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Methanol | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate dergipark.org.tr |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Ethanol | Ethyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate dergipark.org.tr |
Amidation
The synthesis of amide derivatives (carboxamides) follows a similar pathway to esterification. The pyrazole acid chloride is reacted with a primary or secondary amine to form the N-substituted amide. dergipark.org.tr Reactions with aqueous ammonia (B1221849) yield the primary amide, while reactions with various amines produce a diverse range of substituted amides. dergipark.org.tr Alternatively, direct amidation of the carboxylic acid can be achieved without first forming the acid chloride by using specialized coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate the formation of the amide bond under mild conditions. researchgate.net
Table 2: Examples of Amidation of Pyrazole Carboxylic Acid Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Aqueous Ammonia | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide dergipark.org.tr |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butyl Amine | 4-benzoyl-N-butyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide dergipark.org.tr |
Decarboxylation
The carboxylic acid group on the pyrazole ring can be removed through decarboxylation, a reaction that eliminates carbon dioxide. This transformation is a standard method for many heteroaromatic carboxylic acids and can be accomplished through several means. organic-chemistry.org A simple and effective method involves heating the acid in a high-boiling point solvent. organic-chemistry.org In some cases, the reaction is catalyzed by agents such as silver carbonate (Ag₂CO₃) in a solvent like DMSO. organic-chemistry.org This process reverts the carboxylic acid derivative back to a pyrazole structure lacking the -COOH group, providing a strategic route for manipulating molecular structures after the carboxyl group has served its synthetic purpose. A related advanced method involves the photoredox and copper-catalyzed conversion of carboxylic acids directly to trifluoromethyl groups. nih.gov
Cyclization Reactions Leading to Fused Heterocycles
The this compound core is a valuable building block for constructing more complex, polycyclic heterocyclic systems. These cyclization reactions create fused rings, which are of significant interest in medicinal chemistry and materials science.
Several strategies exist for achieving these transformations:
Condensation with Hydrazines: Pyrazole carboxylic acids or their derivatives can undergo condensation and cyclization with various hydrazines. For example, the reaction between a pyrazole-3-carboxylic acid and hydrazine (B178648) or its derivatives leads to the formation of fused pyrazolo[3,4-d]pyridazinone systems. dergipark.org.tr
Intramolecular Cyclization: An efficient method for creating trifluoromethylated fused tricyclic pyrazoles involves the intramolecular cyclization of cyclic ketone-derived amines. researchgate.netnih.gov Mechanistic studies suggest this pathway proceeds through the in-situ generation of a trifluoromethylated β-diazo ketone intermediate, which then cyclizes. researchgate.netnih.gov
Transition Metal-Catalyzed Annulation: Modern catalytic methods provide elegant routes to fused systems. A rhodium(III)-catalyzed [5+1] annulation cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This reaction utilizes a substituted phenyl-1H-pyrazol-5-amine and an alkyne, where the alkyne provides a single carbon atom to complete the new fused ring, demonstrating high atom economy. rsc.org
Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles
| Starting Pyrazole Derivative | Key Reagents | Fused Heterocycle Formed |
|---|---|---|
| Pyrazole-3-carboxylic acid | Hydrazines | Pyrazolo[3,4-d]pyridazinone dergipark.org.tr |
| β-amino cyclic ketones (precursors) | tert-Butyl nitrite | Fused tricyclic pyrazole researchgate.netnih.gov |
Regioselective Acylation
Introducing an acyl group (R-C=O) onto the pyrazole ring is a key functionalization reaction. However, controlling the position of this addition—a concept known as regioselectivity—is critical. For pyrazole systems, particularly those related to pyrazol-5-ones, direct acylation can problematically occur at either a carbon atom (C-acylation) or an oxygen atom (O-acylation).
A highly effective method has been established to selectively achieve C-acylation at the C4 position. rsc.org The key to this regioselectivity is the formation of a calcium complex of the starting pyrazolone (B3327878) in a solvent like anhydrous dioxane before the acylating agent is introduced. rsc.org This complex formation effectively blocks the oxygen atom, directing the subsequent acylation exclusively to the C4 position. rsc.org Once the complex is formed, an acyl chloride (such as 4-trifluoromethylbenzoyl chloride) is added, leading to the desired 4-acyl-pyrazol-5-one. rsc.org The final product is liberated from the calcium complex by acidification with hydrochloric acid. rsc.org This method allows for the synthesis of a variety of 4-aroyl-substituted pyrazoles with high yields and precision. rsc.org
Table 4: Regioselective C4-Acylation of 3-Methyl-1-phenyl-1H-pyrazol-5-one
| Acylating Agent | Product |
|---|---|
| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org |
| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org |
| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org |
Computational and Theoretical Investigations of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole
Molecular Modeling and Simulation Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives, these studies are crucial for designing new compounds with enhanced biological activity.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For derivatives of this compound, docking studies have been pivotal in elucidating their mechanism of action. For instance, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org Molecular docking results showed that these compounds could fit completely within the binding pocket of the SDH enzyme. The simulations revealed key interactions: the main body of the compound formed hydrogen bonds, while the phenyl ring at the 1-position of the pyrazole (B372694) core established a π–π interaction with an arginine residue (Arg59). acs.org This suggests that these pyrazole derivatives may target SDH, providing a structural basis for their observed antifungal activity. acs.org
Docking studies on related trifluoromethyl-pyrazole structures have identified other potential targets. In one study, trifluoromethylpyrazoles were docked into the active site of the COX-2 enzyme to rationalize their anti-inflammatory activity. nih.gov Similarly, docking simulations of other pyrazole derivatives have been performed against protein kinases like VEGFR-2, Aurora A, and CDK2, as well as the BRAFV600E mutant, indicating the scaffold's potential as an inhibitor for various anticancer targets. nih.govnih.govrsc.org
| Compound Scaffold | Protein Target | Key Predicted Interactions | Potential Application | Reference |
|---|---|---|---|---|
| This compound-4-carboxamides | Succinate Dehydrogenase (SDH) | Hydrogen bonds, π–π stacking with Arg59 | Antifungal | acs.org |
| 1-(pyrimidin-2-yl)-3-trifluoromethylpyrazoles | Cyclooxygenase-2 (COX-2) | Binding within the active site | Anti-inflammatory | nih.gov |
| 5-Phenyl-1H-pyrazol derivatives | BRAFV600E | Tight binding to the active site | Anticancer | rsc.org |
| Pyrazole-containing imide derivatives | Heat Shock Protein 90α (Hsp90α) | Hydrogen bonds, π-π interactions | Anticancer | researchgate.net |
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying parts of the molecule, researchers can identify which functional groups are essential for its effects. Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate chemical structure with activity.
For derivatives of this compound, 3D-QSAR models have been developed to understand the structural requirements for potent biological activity. In a study on their antifungal effects, a 3D-QSAR model was built for a series of carboxamide derivatives. acs.org Such models help in visualizing the pharmacophore, or the essential features for activity, which can guide the design of new, more potent inhibitors. acs.orgrsc.org
SAR studies on related pyrazole inhibitors have provided detailed insights. For example, in a series of pyrazole-based meprin α and β inhibitors, modifications to the phenyl rings at positions 3 and 5 of the pyrazole core were explored. nih.gov It was found that the 3,5-diphenylpyrazole (B73989) structure was highly potent. nih.gov Introducing different substituents on these phenyl rings significantly impacted inhibitory activity, demonstrating the importance of both electronic and steric factors. nih.gov These analyses provide a framework for understanding how changes to the this compound scaffold could modulate its interaction with various biological targets.
Conformational analysis examines the different spatial arrangements (conformations) a molecule can adopt and their relative energies. Molecular Dynamics (MD) simulations provide a dynamic view of these conformations and how the molecule interacts with its environment, such as a protein's active site, over time.
The relative orientation of the phenyl and pyrazole rings is a key conformational feature of this compound. X-ray crystallography studies of related compounds reveal the dihedral angles between these two rings. For instance, in two different molecules within the same crystal, these angles were found to be 65.3° and 85.6°, indicating significant rotational flexibility. nih.gov
MD simulations are used to assess the stability of ligand-protein complexes predicted by docking. For pyrazole derivatives, MD simulations have been used to explore their binding mode with targets like the COX-2 enzyme and Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can track the root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of individual residues, revealing how the protein structure adapts to the ligand and the stability of the binding over time. researchgate.net This provides a more realistic and dynamic picture of the molecular interactions than static docking alone. researchgate.net
Electronic Structure and Reactivity Predictions
Theoretical methods are employed to calculate the electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to optimize molecular geometries and to calculate electronic properties that determine a compound's reactivity.
For pyrazole derivatives, DFT calculations at levels like B3LYP/6-31G* are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjcsp.org.pk The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity and easier electronic transitions. nih.govnih.gov For example, DFT studies on related pyrazoles have shown that the HOMO is often delocalized across the phenyl and pyrazole rings, while the LUMO may be localized on specific parts of the molecule, indicating the sites most likely to accept electrons. jcsp.org.pk
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density around a molecule. researchgate.net These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby predicting the most likely sites for intermolecular interactions. asrjetsjournal.org These computational tools provide an excellent perception of the molecular properties of the this compound scaffold. researchgate.net
| Parameter | Calculated Value | Implication | Reference |
|---|---|---|---|
| HOMO Energy | -6.575 eV | Energy of the highest energy electrons; relates to electron-donating ability. | nih.gov |
| LUMO Energy | -2.117 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. | nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.458 eV | Indicates high electronic stability and relatively low chemical reactivity. | nih.gov |
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. Methods like Time-Dependent DFT (TD-DFT) are used to compute electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. jcsp.org.pknih.gov
For pyrazole derivatives, theoretical vibrational frequencies calculated via DFT have shown good agreement with experimental FT-IR spectra, helping to assign specific peaks to the vibrations of functional groups. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation and confirmation. nih.gov The ability to theoretically predict these parameters provides a valuable complement to experimental spectroscopic analysis of compounds like this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Related Computational Assessments
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In recent years, in silico methods have become indispensable for predicting these properties at an early stage, allowing for the prioritization of candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For the compound this compound, computational models offer valuable insights into its potential behavior within a biological system. These assessments are typically based on the compound's physicochemical properties and its similarity to molecules with known ADME characteristics.
Detailed computational analyses of this compound have been conducted to predict its ADME profile. These predictions are derived from various models that assess properties such as solubility, lipophilicity, and potential interactions with metabolic enzymes and transport proteins.
The fundamental physicochemical properties of a compound, such as its molecular weight, lipophilicity (log P), and topological polar surface area (TPSA), are key determinants of its ADME profile. For this compound, these have been computationally predicted. The compound has a molecular weight of 212.18 g/mol . Its predicted consensus log P value, a measure of lipophilicity, is 3.15, indicating a moderate level of fat-solubility. The TPSA is calculated to be 17.82 Ų, which suggests good potential for membrane permeability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | 212.18 g/mol |
| Consensus Log P | 3.15 |
| Topological Polar Surface Area (TPSA) | 17.82 Ų |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 1 |
The lipophilicity and water solubility of a compound are critical for its absorption and distribution. The predicted log P values from various models for this compound are generally consistent, pointing to its lipophilic nature. The predicted water solubility class is 'soluble', with specific log S values indicating moderate solubility.
Table 2: Predicted Lipophilicity and Water Solubility of this compound
| Parameter | Prediction |
|---|---|
| iLOGP | 3.15 |
| XLOGP3 | 2.80 |
| WLOGP | 2.93 |
| MLOGP | 2.68 |
| Silicos-IT Log P | 3.15 |
| Consensus Log P | 3.15 |
| Log S (ESOL) | -3.32 |
| Solubility (ESOL) | 4.75e-04 mol/L, 0.10 mg/mL |
| Solubility Class (ESOL) | Soluble |
| Log S (Ali) | -3.98 |
| Solubility (Ali) | 1.05e-04 mol/L, 0.02 mg/mL |
| Solubility Class (Ali) | Moderately soluble |
| Log S (SILICOS-IT) | -3.42 |
| Solubility (SILICOS-IT) | 3.84e-04 mol/L, 0.08 mg/mL |
| Solubility Class (SILICOS-IT) | Soluble |
Computational models predict various pharmacokinetic parameters, including gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. For this compound, high GI absorption is predicted. The models also suggest that the compound has the potential to cross the blood-brain barrier. In terms of metabolic stability, predictions indicate that it may be an inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Table 3: Predicted Pharmacokinetic Properties of this compound
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeation) | -4.43 cm/s |
The "drug-likeness" of a molecule is a qualitative concept used to assess its potential as a drug candidate based on its structural and physicochemical properties. This compound is predicted to adhere to several commonly used drug-likeness rules, including Lipinski's rule of five, with no violations. This suggests that the compound possesses a favorable profile for oral bioavailability. Furthermore, it is predicted to have a high bioavailability score.
Table 4: Predicted Drug-Likeness and Medicinal Chemistry Properties of this compound
| Rule/Score | Prediction |
|---|---|
| Lipinski's Rule | Yes (0 violations) |
| Ghose Filter | Yes (0 violations) |
| Veber Filter | Yes (0 violations) |
| Egan Filter | Yes (0 violations) |
| Muegge Filter | Yes (0 violations) |
| Bioavailability Score | 0.55 |
| Lead-likeness | No (2 violations) |
| Synthetic Accessibility | 2.59 |
Pharmacological and Biological Investigations of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole Derivatives
Broad Spectrum Biological Activities Associated with Pyrazole (B372694) Scaffold
The pyrazole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a remarkable range of pharmacological effects. researchgate.netnih.govresearchgate.net Its derivatives are known to exhibit antimicrobial, anti-inflammatory, analgesic, anticancer, anticonvulsant, and antiviral properties. researchgate.netnih.govmdpi.comnih.gov The presence of this heterocyclic system in established drugs highlights its pharmacological significance. nih.govmdpi.comnih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like rimonabant (B1662492) and sildenafil (B151) have been developed for anti-obesity and erectile dysfunction treatments, respectively. researchgate.netnih.gov
The biological significance of pyrazoles stems from their ability to interact with various biological targets, including enzymes and receptors. researchgate.net The structural features of the pyrazole ring, such as its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a bioisostere for other functional groups like amides and imidazoles in drug design. ijpsjournal.com Researchers continually explore pyrazole derivatives for new therapeutic applications in areas like cancer, inflammation, infectious diseases, and cardiovascular disorders. researchgate.netglobalresearchonline.net The ongoing synthesis and evaluation of novel pyrazole-based compounds underscore the scaffold's enduring importance in the quest for more effective and selective medicines. researchgate.netias.ac.in
Antimicrobial Activities
Derivatives of the pyrazole scaffold have been a significant focus of antimicrobial research, showing efficacy against a wide range of pathogens, including bacteria, fungi, and mycobacteria. globalresearchonline.netnih.govconnectjournals.com The introduction of specific substituents, such as trifluoromethyl groups, onto the pyrazole ring is a key strategy in developing new and potent antimicrobial agents. nih.govnih.gov
Pyrazole derivatives have demonstrated considerable potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria. nih.govrsc.org A study focused on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed several compounds that are effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Specifically, chloro and bromo derivatives showed improved activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against several tested strains. nih.gov The trifluoromethyl-substituted derivative also showed good activity against the tested bacteria, with a low MIC value of 3.12 µg/mL for an MRSA strain. nih.gov
These compounds were also found to prevent the development of biofilms by MRSA and effectively eradicate preformed biofilms, showing more effectiveness than the control antibiotic vancomycin. nih.govrsc.org Further investigations into the mode of action suggest that these derivatives may have targets that produce a global effect on bacterial cell function, inhibiting multiple pathways including cell wall, protein, and nucleic acid synthesis. nih.govnih.gov Another study highlighted a bistrifluoromethyl compound as a potent inhibitor of Gram-positive bacteria with MIC values as low as 0.25 μg/ml and a minimum biofilm eradication concentration (MBEC) against S. aureus of 1 μg/ml. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Chloro-substituted N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 µg/mL | nih.gov |
| Bromo-substituted N-(trifluoromethyl)phenyl pyrazole | Gram-positive strains | 3.12 µg/mL | nih.gov |
| Trifluoromethyl-substituted N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 µg/mL | nih.gov |
| Bistrifluoromethyl pyrazole derivative (Compound 29) | Gram-positive bacteria | 0.25 µg/mL | nih.gov |
The pyrazole scaffold is a key component in the development of new antifungal agents. connectjournals.comnih.gov A series of novel N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov Some of these compounds exhibited moderate antifungal activities, with compounds 6a , 6b , and 6c showing over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. nih.gov The EC₅₀ value for compound 6b against G. zeae was determined to be 81.3 µg/mL. nih.gov
In another study, a series of 1,5-diaryl pyrazole substituted thiazole (B1198619) derivatives were prepared, including compounds with a 5-(3,5-bis(trifluoromethyl)phenyl) moiety, and screened for antifungal activity against pathogens like Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger. niscpr.res.inresearchgate.net Furthermore, pyrazole-5-sulfonamide derivatives have been designed and shown to display potent antifungal activities, with some compounds exhibiting EC₅₀ values ranging from 0.45 to 2.60 mg/L against Valsa mali. acs.org
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound | Fungal Strain | Activity (EC₅₀) | Source |
|---|---|---|---|
| 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6b) | Gibberella zeae | 81.3 µg/mL | nih.gov |
| 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6b) | Fusarium oxysporum | 97.8 µg/mL | nih.gov |
| Pyrazole-5-sulfonamide derivative (C18) | Valsa mali | 0.45 mg/L | acs.org |
| Pyrazole-5-sulfonamide derivative (C22) | Valsa mali | 0.58 mg/L | acs.org |
Pyrazole derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs. nih.govnih.govjocpr.comresearchgate.net Research has demonstrated that certain pyrazole-based molecules exhibit significant inhibitory activity against Mycobacterium tuberculosis. jocpr.commdpi.com For example, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective. nih.gov
In another study, a series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated for their antimycobacterial activity. rsc.org The imidazole derivatives displayed Minimum Inhibitory Concentration (MIC₉₀) values in the range of 3.95–12.03 μg/mL, while the triazoles showed MIC₉₀ values between 4.35–25.63 μg/mL against M. tuberculosis H37Rv. rsc.org Specifically, compound 11f , an imidazole derivative, was the most active in its series, and compound 12b , a triazole derivative, was the most active in its respective series. rsc.org These findings highlight the potential of the pyrazole scaffold in developing new leads for antitubercular chemotherapy. nih.govresearchgate.net
Table 3: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound Series | Bacterial Strain | Activity (MIC₉₀) | Source |
|---|---|---|---|
| Imidazole diarylpyrazole derivatives | M. tuberculosis H37Rv | 3.95–12.03 µg/mL | rsc.org |
| Triazole diarylpyrazole derivatives | M. tuberculosis H37Rv | 4.35–25.63 µg/mL | rsc.org |
| Pyrazoline derivative (Compound 4a) | Mycobacterium tuberculosis H37Ra | 17 µM (MIC) | mdpi.com |
Anti-inflammatory and Analgesic Properties
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. nih.govnih.govmdpi.com The anti-inflammatory drug celecoxib, which contains a pyrazole ring, is a testament to the therapeutic potential of this scaffold. researchgate.netnih.govmdpi.com Research has focused on synthesizing new pyrazole derivatives with potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.comnih.gov
A study reported new pyrazole derivatives that were evaluated for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Many of the synthesized compounds demonstrated good inhibitory activity at nanomolar concentrations and showed selectivity towards COX-2 inhibition. nih.gov For instance, compound 2a exhibited an IC₅₀ towards the COX-2 enzyme of 19.87 nM. nih.gov Another compound, 3b , showed a COX-2 IC₅₀ of 39.43 nM with a selectivity index of 22.21. nih.gov The ability of these compounds to inhibit COX-2 is a key mechanism for their anti-inflammatory action. ijpsjournal.comnih.gov A 2023 study highlighted a 3-(trifluoromethyl)-5-arylpyrazole with a remarkable COX-2 IC₅₀ of 0.02 µM compared to 4.5 µM for COX-1. ijpsjournal.com These findings underscore the potential of pyrazole derivatives as effective anti-inflammatory agents with potentially favorable profiles due to COX-2 selectivity. ijpsjournal.comnih.gov
Table 4: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-2 Inhibition (IC₅₀) | COX-2 Selectivity Index | Source |
|---|---|---|---|
| Compound 2a | 19.87 nM | Not specified | nih.gov |
| Compound 3b | 39.43 nM | 22.21 | nih.gov |
| Compound 5b | 38.73 nM | 17.47 | nih.gov |
| Compound 5e | 39.14 nM | 13.10 | nih.gov |
| 3-(Trifluoromethyl)-5-arylpyrazole | 0.02 µM | 225 | ijpsjournal.com |
Anticancer and Antitumor Potential
The pyrazole scaffold is a highly promising framework for the development of novel anticancer agents. nih.govbohrium.com Pyrazole derivatives have been shown to possess significant cytotoxic and antitumor activities against various cancer cell lines by interacting with multiple targets, including protein kinases like EGFR and VEGFR-2, tubulin, and DNA. nih.gov
One study detailed the synthesis of pyrazoline derivatives and their evaluation against several cancer cell lines. mdpi.com Compound 11 , 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was identified as the most effective agent against AsPC-1 human pancreatic adenocarcinoma and U251 human glioblastoma cells, with IC₅₀ values of 16.8 µM and 11.9 µM, respectively. mdpi.com In another investigation, a series of pyrazoline derivatives were tested against the HepG-2 human liver hepatocellular carcinoma cell line. mdpi.com Compound b17 emerged as the most potent agent, with an IC₅₀ value of 3.57 µM, which was more effective than the standard drug cisplatin (B142131) (IC₅₀ = 8.45 µM). mdpi.com
Furthermore, pyrazole derivatives containing a thiourea (B124793) skeleton have been designed as potential EGFR kinase inhibitors. nih.gov Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed the most potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM and significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 µM. nih.gov
Table 5: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |
| Compound 11 | U251 (Glioblastoma) | 11.9 µM | mdpi.com |
| Compound b17 | HepG-2 (Liver) | 3.57 µM | mdpi.com |
| Compound C5 | MCF-7 (Breast) | 0.08 µM | nih.gov |
| Compound 43 | MCF7 (Breast) | 0.25 µM | nih.gov |
| Compound 59 | HepG2 (Liver) | 2 µM | nih.gov |
Enzyme Inhibition Studies
Derivatives of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole have been shown to be potent inhibitors of several key enzymes, highlighting their potential in treating a range of diseases.
Kinase Inhibition
The pyrazole scaffold is a well-established framework for the development of kinase inhibitors. nih.govmatilda.science Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
Derivatives of 1-phenyl-1H-pyrazole have been investigated as inhibitors of several kinases. For instance, a series of 1,3,5-triazine-based pyrazole derivatives were synthesized and evaluated for their ability to inhibit EGFR-tyrosine kinase. matilda.science Compounds 5f , 5g , and 5h from this series demonstrated potent inhibitory activity with IC50 values of 395.1, 286.9, and 229.4 nM, respectively, which are comparable to the standard drug erlotinib. matilda.science Molecular docking studies revealed that these compounds fit well into the EGFR kinase active site, forming hydrogen bonds with key amino acid residues. matilda.science
Furthermore, other pyrazole-based compounds have shown activity against a range of kinases including Aurora A, Aurora B, JAK2, and Abl (T315I). matilda.science For example, AT9283, a pyrazol-4-yl urea (B33335) compound, was identified as a potent dual inhibitor of Aurora A and Aurora B kinases with IC50 values around 3 nM. matilda.science The discovery of Acrizanib, an N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) derivative, as a potent VEGFR-2 inhibitor underscores the versatility of the pyrazole scaffold in targeting different kinase families. journaljpri.com Docking studies on other pyrazole derivatives have also suggested potential inhibitory activity against VEGFR-2, Aurora A, and CDK2. researchgate.net
Table 1: Kinase Inhibition by Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 5f | EGFR-tyrosine kinase | 395.1 | matilda.science |
| 5g | EGFR-tyrosine kinase | 286.9 | matilda.science |
| 5h | EGFR-tyrosine kinase | 229.4 | matilda.science |
| AT9283 | Aurora A / Aurora B | ~3 | matilda.science |
| Acrizanib | VEGFR-2 | - | journaljpri.com |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH can disrupt fungal respiration, making it a key target for the development of fungicides. innspub.net A series of novel N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential SDH inhibitors. innspub.net
In vitro antifungal activity assays showed that some of these compounds exhibited excellent activity against various pathogenic fungi. innspub.net Enzymatic bioassays confirmed that these compounds were effective SDH inhibitors, with some showing better inhibition than the commercial fungicides penthiopyrad (B1679300) and carboxin. innspub.net For example, compound B6 , a novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivative, was found to be a selective inhibitor of Rhizoctonia solani with an in vitro EC50 value of 0.23 μg/mL, comparable to the commercial fungicide thifluzamide (B1681302) (0.20 μg/mL). frontiersin.org The same compound also significantly inhibited SDH enzyme activity with an IC50 value of 0.28 μg/mL. frontiersin.org Molecular docking studies have provided insights into the binding modes of these pyrazole derivatives within the SDH active site, which is crucial for the design of new and more potent SDHI fungicides. innspub.netfrontiersin.org
Table 2: SDH Inhibition by Pyrazole Derivatives
| Compound | Target Organism | IC50 / EC50 (μg/mL) | Reference |
|---|---|---|---|
| B6 | Rhizoctonia solani (in vitro) | EC50: 0.23 | frontiersin.org |
| B6 | SDH Enzyme | IC50: 0.28 | frontiersin.org |
| Thifluzamide | Rhizoctonia solani (in vitro) | EC50: 0.20 | frontiersin.org |
Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. These are used in the treatment of Alzheimer's disease and other neurological disorders. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.gov
Many of the synthesized compounds showed good AChE inhibitory activity, with IC50 values in the nanomolar to low micromolar range. nih.gov For instance, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e ) was identified as a potent AChE inhibitor with a pIC50 value of 4.2, which is comparable to the standard drug donepezil (B133215) (pIC50 = 4.92). nih.gov Structure-activity relationship (SAR) studies revealed that derivatives with a chloro substituent were generally more effective AChE inhibitors than those with a fluoro substituent. Molecular modeling studies have helped to elucidate the potential binding interactions of these compounds within the active site of the AChE enzyme.
Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrazole Derivatives
| Compound | pIC50 | Reference |
|---|---|---|
| 3e | 4.2 | nih.gov |
| 3a | 3.90 | nih.gov |
| 3b | 3.82 | nih.gov |
| 3d | 3.88 | nih.gov |
| Donepezil (Standard) | 4.92 | nih.gov |
Other Therapeutic Activities
Beyond enzyme inhibition, derivatives of this compound have demonstrated potential in other therapeutic areas, including the management of diabetes and the mitigation of oxidative stress.
Antidiabetic Activity
Pyrazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. Their mechanisms of action often involve the inhibition of key metabolic enzymes such as α-glucosidase and α-amylase, which are involved in the digestion of carbohydrates. nih.gov
Several studies have reported the synthesis and evaluation of pyrazole derivatives for their antidiabetic potential. For example, a series of acyl pyrazole sulfonamides were found to be potent α-glucosidase inhibitors, with IC50 values ranging from 1.13 to 28.27 µM, making them more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). Compound 5a from this series, which has a chlorine atom at the para-position of the phenyl ring, was the most potent, with an IC50 value of 1.13 ± 0.06 µM. In another study, two pyrazole derivatives, Pyz-1 and Pyz-2 , showed potent inhibition of both α-glucosidase and α-amylase. nih.govinnspub.net
Table 4: Antidiabetic Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5a | α-glucosidase | 1.13 ± 0.06 | |
| Acarbose (Standard) | α-glucosidase | 35.1 ± 0.14 | |
| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | nih.govinnspub.net |
| Pyz-1 | α-amylase | 119.3 ± 0.75 | nih.govinnspub.net |
| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | nih.govinnspub.net |
| Pyz-2 | α-amylase | 120.2 ± 0.68 | nih.govinnspub.net |
Antioxidant Properties
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. The pyrazole nucleus has been identified as a scaffold for the development of compounds with antioxidant properties.
Several studies have investigated the antioxidant potential of pyrazole derivatives. For instance, a series of 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles (TFDPs) were evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. 3-Ethyl- and 3-propyl-TFDP exhibited antioxidant activity with IC50 values of 39 mM and 163 mM, respectively. Another study on novel phenyl-pyrazolone derivatives also highlighted their ability to scavenge oxygen free radicals. The antioxidant activity of some pyrazole derivatives is attributed to the presence of an NH proton.
Table 5: Antioxidant Activity of Pyrazole Derivatives
| Compound | Assay | IC50 | Reference |
|---|---|---|---|
| 3-Ethyl-TFDP | DPPH | 39 mM | |
| 3-Propyl-TFDP | DPPH | 163 mM |
Anticonvulsant Properties
Derivatives of pyrazole have demonstrated notable potential as anticonvulsant agents. nih.gov Research into novel substituted pyrazoles has been prompted by the need for new antiepileptic drugs (AEDs) with improved side-effect profiles compared to established treatments like valproic acid. nih.gov Preclinical screening using models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in mice are standard methods for evaluating the anticonvulsant activity of these compounds. nih.gov
Studies have shown that certain pyrazole derivatives exhibit significant anticonvulsive activity in these models. nih.gov For instance, phenylmethylenehydantoins (PMHs) substituted with a trifluoromethyl group have been found to possess good anticonvulsant activity. nih.gov The anticonvulsant potential is often evaluated by determining the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. nih.govnih.gov One study identified a 5-phenyl- nih.govpjps.pkacs.orgtriazolo[4,3-c]quinazolin-3-amine derivative (compound 8h) with an ED₅₀ value of 27.4 mg/kg in the MES test, which was superior to the reference drug valproate. nih.gov The protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, is also a critical measure; the same compound 8h showed a PI of 5.8, again outperforming valproate. nih.gov
The activity of these compounds is not limited to the MES model. Some derivatives have shown efficacy against seizures induced by pentylenetetrazole and picrotoxin, suggesting potential mechanisms of action involving the GABAergic system. nih.govcu.edu.eg For example, certain quinazoline (B50416) analogues demonstrated 100% protection against PTZ-induced convulsions. cu.edu.eg The structural features of the pyrazole core and its substituents are crucial in determining the potency and spectrum of anticonvulsant activity. researchgate.net
Table 1: Anticonvulsant Activity of Selected Pyrazole and Related Derivatives
| Compound Class | Test Model | Most Potent Compound Example | ED₅₀ (mg/kg) | Protective Index (PI) | Source |
|---|---|---|---|---|---|
| Phenylmethylenehydantoins | MES | Compound 14 | 28 ± 2 | Not Reported | nih.gov |
| 5-Phenyl- nih.govpjps.pkacs.orgtriazolo[4,3-c]quinazolin-3-amines | MES | Compound 8h | 27.4 | 5.8 | nih.gov |
| Substituted Pyrazoles | MES, scPTZ | Compound 7h | Not Reported | Not Reported | nih.gov |
| Quinazoline Analogues | PTZ | Compound 68 | Not Reported | Not Reported | cu.edu.eg |
Molecular Mechanisms of Action and Target Identification
The biological activity of this compound derivatives is attributed to their interaction with specific molecular targets, primarily enzymes and receptors. One of the key targets identified for this class of compounds is succinate dehydrogenase (SDH) , an enzyme complex involved in cellular respiration. acs.org A study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that several compounds exhibited excellent antifungal activity by inhibiting SDH. acs.org For example, compound 7f in that study showed a half-maximal inhibitory concentration (IC₅₀) of 6.9 µg/mL against SDH. acs.org Molecular docking studies further supported that these pyrazole-carboxamide derivatives could fit within the enzyme's active site, forming hydrogen bonds and π–π interactions with key amino acid residues like Arg59, suggesting they act as SDH inhibitors. acs.org
In the context of anticonvulsant activity, the GABAergic system is a proposed target. nih.gov The effectiveness of some derivatives against seizures induced by picrotoxin, a non-competitive antagonist of the GABA-A receptor chloride channel, suggests a mechanism involving the enhancement of GABAergic neurotransmission. cu.edu.eg Ethiprole, a phenylpyrazole insecticide, is known to act as a blocker of the GABA-regulated chloride channel. google.com
Other research has pointed to different targets. For instance, investigations into N-(trifluoromethyl)phenyl substituted pyrazole derivatives with antibacterial activity suggested targets that have a global effect on bacterial cell function rather than a single specific enzyme. rsc.org Additionally, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as monoamine oxidase B (MAO-B). nih.gov
Table 2: Interaction of Pyrazole Derivatives with Biological Targets
| Compound Derivative | Biological Target | Measurement | Value | Source |
|---|---|---|---|---|
| 5-Trifluoromethyl-pyrazole-4-carboxamide (7f) | Succinate Dehydrogenase (SDH) | IC₅₀ | 6.9 µg/mL | acs.org |
| 5-Trifluoromethyl-pyrazole-4-carboxamide (4c) | Succinate Dehydrogenase (SDH) | IC₅₀ | 12.5 µg/mL | acs.org |
| Phenylpyrazole (Ethiprole) | GABA-regulated chloride channel | Mechanism | Blocker | google.com |
| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole (3k) | Monoamine Oxidase B (MAO-B) | Activity | Inhibitory | nih.gov |
The trifluoromethyl (CF₃) group is a critical substituent in medicinal chemistry that significantly influences the pharmacological profile of a molecule, including its binding affinity and selectivity. mdpi.commdpi.com The presence of the CF₃ group on the pyrazole ring is instrumental in the biological activity of this compound derivatives.
One of the primary roles of the trifluoromethyl group is to enhance target binding affinity. mdpi.com Due to the high electronegativity of its fluorine atoms, the CF₃ group acts as a strong electron-withdrawing substituent. mdpi.commdpi.com This property can modulate the electronic characteristics of the pyrazole ring, potentially improving hydrogen bonding and electrostatic interactions with biological targets. mdpi.com Furthermore, the CF₃ group is larger than a methyl group, which can lead to increased affinity and selectivity through more favorable hydrophobic interactions within the binding pocket of a receptor or enzyme. mdpi.com
The CF₃ group also contributes to improved metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes. mdpi.com This increased stability can prolong the half-life of the drug, enhancing its therapeutic effect.
Moreover, the trifluoromethyl group significantly impacts the lipophilicity of a molecule, which is a key factor for membrane permeability and bioavailability. mdpi.com It is often used to fine-tune the physicochemical properties of drug candidates to optimize their pharmacokinetic behavior and drug-receptor interactions. mdpi.com The unique combination of high electronegativity, electron-withdrawing effects, and lipophilicity makes the trifluoromethyl group a valuable component in the design of potent and selective bioactive compounds. mdpi.com A new, practical method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole highlights the importance of these structures as key intermediates for medicinal chemistry. enamine.net
Structure-Activity Relationships (SAR) and Pharmacophore Mapping
Structure-activity relationship (SAR) studies are essential for optimizing the anticonvulsant properties of this compound derivatives. These studies systematically alter the chemical structure to identify which parts of the molecule are crucial for its biological activity. researchgate.net For pyrazole-based anticonvulsants, SAR analyses have revealed that the nature and position of substituents on both the phenyl and pyrazole rings significantly influence their efficacy. nih.govnih.gov For instance, in a series of phenylmethylenehydantoins, substitutions on the phenyl ring with alkyl, halogeno, and trifluoromethyl groups resulted in good anticonvulsant activity, whereas polar groups like nitro (-NO₂) or hydroxyl (-OH) led to reduced or no activity. nih.gov
Pharmacophore mapping is a computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. pjps.pkijpsonline.comscience.gov For pyrazole derivatives, pharmacophore models have been developed to predict their activity and guide the design of new, more potent compounds. pjps.pk A typical pharmacophore model for these compounds might include features such as hydrophobic groups, hydrogen bond acceptors, and hydrogen bond donors. pjps.pknih.gov
A pharmacophore study on pyrazole derivatives with antiproliferative activity identified a three-point model consisting of two hydrophobic groups and one hydrogen bond acceptor as being crucial for activity. pjps.pk In the context of anticonvulsants, a SAR model for active phenylmethylenehydantoins identified the lowest unoccupied molecular orbital (LUMO) energy and the logarithm of the partition coefficient (log P) as critical parameters for their activity. nih.gov This indicates that both the electronic properties and the lipophilicity of the molecule are key determinants of its anticonvulsant potential. The strategic placement of the trifluoromethyl group, as discussed previously, plays a significant role in satisfying the requirements of these pharmacophore models, particularly concerning hydrophobicity and electronic interactions. mdpi.comenamine.net
Table 3: Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives
| Structural Moiety | Substitution | Effect on Activity | Source |
|---|---|---|---|
| Phenyl Ring (on Phenylmethylenehydantoins) | Alkyl, Halogeno, Trifluoromethyl | Good anticonvulsant activity | nih.gov |
| Phenyl Ring (on Phenylmethylenehydantoins) | Polar groups (-NO₂, -CN, -OH) | Reduced or inactive | nih.gov |
| Core Structure (on Phenylmethylenehydantoins) | Replacement of phenyl with heteroaromatic rings | Reduced or loss of activity | nih.gov |
| Pyrazole Core (3,5-disubstituted) | Phenyl at position 3(5) | High inhibitory activity against meprin α | nih.gov |
| Pyrazole Core (3,5-disubstituted) | Methyl or benzyl (B1604629) at position 3(5) | Decreased inhibitory activity | nih.gov |
Diverse Research Applications of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole and Its Structural Analogs
Role in Pharmaceutical Development
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comfrontiersin.org This is due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. globalresearchonline.netresearchgate.net The incorporation of a 1-phenyl group and a 5-trifluoromethyl substituent further enhances its potential, making this specific pyrazole structure a key area of interest in drug discovery and development. nih.govnih.gov
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole framework is a versatile lead compound for creating new biologically active molecules. globalresearchonline.net A lead compound is a chemical starting point for the design of new drugs. The pyrazole ring itself is a multipurpose scaffold that has given rise to numerous approved drugs. tandfonline.comnih.gov The trifluoromethyl group is particularly important as it can enhance properties like metabolic stability and binding affinity.
Researchers utilize the this compound scaffold to design libraries of compounds for screening against various diseases. researchgate.netnih.gov For instance, derivatives have been synthesized and evaluated as potential inhibitors of enzymes like Factor XIa, which is a target for anticoagulant drugs. nih.gov The development of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has yielded potent antibacterial agents, demonstrating the scaffold's utility in addressing antibiotic resistance. rsc.org The adaptability of the pyrazole core allows for systematic modifications, enabling scientists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. nih.govnih.gov
The structural features of this compound and its analogs make them suitable for designing novel therapeutic agents targeting a range of conditions.
Anticancer Agents: Hybrid molecules combining the pyrazole structure with features of other known anticancer agents, like combretastatin, have been synthesized. researchgate.net These compounds have been shown to inhibit the proliferation of cancer cells, such as in breast carcinoma, by targeting cellular components like tubulin. researchgate.net In one study, a 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivative displayed moderate cytotoxicity against pancreatic and breast cancer cell lines. nih.gov Further research into 1,3,5-triazine-based pyrazole derivatives has identified compounds with potent inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy. rsc.org
Antibacterial Agents: Derivatives of this pyrazole scaffold have been identified as potent agents against drug-resistant Gram-positive bacteria. nih.govrsc.org Specifically, N-(trifluoromethyl)phenyl substituted pyrazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govrsc.org These compounds not only inhibit bacterial growth but can also prevent and eradicate biofilms, which are often resistant to conventional antibiotics. rsc.org
Anti-inflammatory Agents: A synthesized derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, exhibited significant anti-inflammatory activity, comparable to the well-known drugs diclofenac (B195802) and celecoxib (B62257). nih.gov
Factor XIa Inhibitors: In the search for safer anticoagulants, researchers have used the 5-phenyl-1H-pyrazole-3-carboxamide structure as a privileged fragment to develop inhibitors of Factor XIa (FXIa). nih.gov One lead compound from this research demonstrated good inhibitory potency against FXIa in laboratory tests. nih.gov
Table 1: Examples of Therapeutic Activity of this compound Analogs
| Compound Class/Derivative | Therapeutic Target/Application | Key Findings | Citations |
|---|---|---|---|
| Combretastatin-(trifluoromethyl)pyrazole hybrids | Anticancer (Tubulin inhibitors) | Potent antiproliferative activity in MCF7 breast carcinoma cells. | researchgate.net |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | Anticancer | Moderate cytotoxicity against CFPAC-1 (pancreatic) and MCF-7 (breast) cancer cell lines. | nih.gov |
| N-(Trifluoromethyl)phenyl substituted pyrazoles | Antibacterial | Effective against MRSA and Enterococcus faecalis; prevents and eradicates biofilms. | rsc.org |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory | Exhibited optimal anti-inflammatory activity comparable to diclofenac. | nih.gov |
| 5-Phenyl-1H-pyrazole-3-carboxamide derivatives | Anticoagulant (Factor XIa inhibitor) | Lead compound showed significant in vitro inhibitory potency against FXIa. | nih.gov |
Applications in Agricultural Chemistry
The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals. globalresearchonline.netnih.gov The inclusion of the 1-phenyl-5-(trifluoromethyl) motif has led to the discovery of compounds with potent pesticidal properties, including activity against insects, fungi, and unwanted plants. nih.govacs.orgresearchgate.net
The this compound structure is a key component in a variety of pesticides. acs.orgresearchgate.net This scaffold is present in Fipronil, a broad-spectrum phenylpyrazole insecticide that acts as a potent neurotoxin by blocking GABA-gated chloride channels in insects. wikipedia.orgconicet.gov.ar The success of such compounds has spurred further research into structural analogs to develop new agrochemicals, potentially with improved efficacy or environmental profiles. researchgate.net The synthesis of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has been pursued to find alternatives to existing pesticides and manage resistance risks. researchgate.net
Derivatives of this compound have demonstrated significant potential as both herbicides and fungicides.
Herbicidal Activity: Research has shown that certain 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides possess herbicidal properties. acs.org In one study, a series of novel 5-arylmethoxy phenylpyrazole derivatives were prepared, and some exhibited good herbicidal activity. researchgate.net Specifically, 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole showed 95% inhibition against the weed Abutilon at a low application rate. researchgate.net Other studies have evaluated 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives, finding that some compounds exhibited inhibiting activities against Brassica napus. researchgate.net
Fungicidal Activity: To develop new fungicides, particularly those that can overcome resistance, scientists have designed and synthesized novel pyrazole derivatives. A series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were created as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. acs.org Some of these compounds showed excellent antifungal activity against important plant pathogens like Gibberella zea and Fusarium oxysporum. acs.org Another study found that a pyrazole derivative containing a p-trifluoromethyl-phenyl moiety exhibited high activity against a broad range of fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov
Table 2: Herbicidal and Fungicidal Activity of this compound Analogs
| Compound Derivative | Application | Target Organism | Activity | Citations |
|---|---|---|---|---|
| 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-trifluoromethyl)-1H-pyrazole | Herbicide | Abutilon (weed) | 95% inhibition at 9.375 g/hm² | researchgate.net |
| N-(pyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide analog (7a) | Fungicide | Gibberella zeae | EC₅₀ = 1.8 µg/mL | acs.org |
| N-(pyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide analog (7c) | Fungicide | Fusarium oxysporum | EC₅₀ = 1.5 µg/mL | acs.org |
| Pyrazole derivative with p-trifluoromethyl-phenyl moiety (Compound 26) | Fungicide | Valsa mali | EC₅₀ = 1.787 µg/mL | nih.gov |
| Pyrazole derivative with p-trifluoromethyl-phenyl moiety (Compound 26) | Fungicide | Thanatephorus cucumeris | EC₅₀ = 1.638 µg/mL | nih.gov |
The this compound scaffold is prominent in the field of insecticides. researchgate.net Fipronil, a well-known insecticide, belongs to the phenylpyrazole class and its structure features a 1-aryl and a 5-amino group, along with other substitutions. wikipedia.orgconicet.gov.ar Inspired by such molecules, researchers have created new derivatives to combat agricultural pests.
A series of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and showed good insecticidal activities against lepidopteran pests like Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). researchgate.net Some of these compounds demonstrated 100% insecticidal activity at a concentration of 200 µg/mL. researchgate.net Another study focused on synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structurally simpler than Fipronil. conicet.gov.ar The compound 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile showed 60% mortality against Tuta absoluta larvae after 48 hours, indicating its potential as a novel insecticide. conicet.gov.ar
Table 3: Insecticidal Activity of this compound Analogs
| Compound Derivative | Target Insect | Activity | Citations |
|---|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (6b) | Plutella xylostella | 100% mortality at 200 µg/mL | researchgate.net |
| 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (6e) | Mythimna separata | 100% mortality at 200 µg/mL | researchgate.net |
| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile (3b) | Tuta absoluta (larvae) | 60% mortality after 48h | conicet.gov.ar |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c) | Tuta absoluta (larvae) | 75% mortality after 48h | conicet.gov.ar |
Material Science and Fluorine-Containing Materials Development
Research in this area focuses on synthesizing new fluorinated pyrazole derivatives and exploring their potential in various applications. For instance, the synthesis of fluorinated pyrazoles is a key step in creating fungicides, pharmaceuticals, and other specialty chemicals. sci-hub.seresearchgate.net Methodologies for creating these compounds are diverse, including the cyclization of fluorinated precursors like trifluoromethyl-β-diketones with hydrazines, which is a common route to 3(5)-trifluoromethylpyrazoles. nih.govtandfonline.com Another approach involves the [3+2] cycloaddition of fluorinated components with diazo compounds. researchgate.net These synthetic strategies allow for the creation of a wide array of pyrazole-based building blocks for new materials.
The applications of these fluorine-containing pyrazoles in material science are broad. They serve as precursors for polymers and liquid crystals, where the fluorine content can lead to desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. Fused-ring pyrazoles that are fluorinated are also being investigated for their potentially useful medicinal properties. mdpi.com The development of straightforward, high-yield synthetic procedures for these compounds, such as the copper-catalyzed cascade reaction to produce pyrazole-containing aliphatic sulfonyl fluorides, is crucial for their practical application in material science and related disciplines. rsc.org
Table 1: Synthetic Approaches to Fluorinated Pyrazoles
| Method | Precursors | Product Type | Reference |
| Condensation | Trifluoromethyl-β-diketones and hydrazines | 3(5)-Trifluoromethylpyrazoles | tandfonline.com |
| [3+2] Cycloaddition | Trifluoroacetonitrile (B1584977) imines and enones | Polyfunctionalized 3-trifluoromethylpyrazoles | nih.gov |
| Direct Fluorination | Diketones, fluorine gas, and hydrazines | 4-Fluoropyrazole derivatives | tib.eu |
| Cascade Reaction | α-Diazocarbonyl compounds and ethenesulfonyl fluoride | Pyrazolyl aliphatic sulfonyl fluorides | rsc.org |
Coordination Chemistry and Organometallic Applications of Pyrazole Ligands
Pyrazole and its derivatives are highly versatile ligands in coordination and organometallic chemistry due to their ability to coordinate with a wide range of metal ions and form complexes with diverse structures and properties. researchgate.netresearchgate.net The presence of two nitrogen atoms in the pyrazole ring allows for various coordination modes: it can act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand (pyrazolato) that can link multiple metal centers, leading to di- or polynuclear complexes. researchgate.netnih.gov
The introduction of substituents, such as the trifluoromethyl group in this compound, significantly influences the electronic properties of the pyrazole ligand. Trifluoromethyl-substituted pyrazoles are considered standard ligands for transition metal complexes. sci-hub.se The strong electron-withdrawing effect of the CF3 group alters the electron density on the coordinating nitrogen atoms, which in turn affects the stability, structure, and reactivity of the resulting metal complexes. nih.gov
A wide variety of metal complexes using pyrazole-based ligands have been synthesized and characterized. For example, complexes with transition metals like copper, cadmium, and iron have been reported, showcasing the ligand's versatility. nih.govnih.gov Copper(I) complexes with tripodal tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands, including those with bulky substituents to increase steric hindrance, have been studied to understand the effects of ligand charge and structure on the properties and reactivity of the complexes. nih.gov These complexes find applications in areas such as homogeneous catalysis, bioinorganic modeling, and supramolecular chemistry. nih.gov The flexible design of pyrazole ligands allows for the creation of complexes with specific stereochemical requirements for binding to particular metal sites. researchgate.net
Table 2: Examples of Metal Complexes with Pyrazole-Derived Ligands
| Ligand Type | Metal Ion(s) | Complex Type | Application Area | Reference |
| Pyrazolate | Group 11 Metals (e.g., Cu) | Cyclic trinuclear complexes | Catalysis, Materials | researchgate.net |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Mononuclear complexes | Bioinorganic systems | nih.gov |
| Tris(pyrazolyl)methane / Hydrotris(pyrazolyl)borate | Cu(I) | Tripodal complexes | Bioinorganic modeling, Catalysis | nih.gov |
| 3,5-bis(trifluoromethyl)-1H-pyrazole | Cu(I), Ag(I) | Bis- or tris(pyrazolyl)borates | Coordination chemistry | researchgate.net |
Applications in Fluorescent Agents and Dyes
Pyrazole derivatives have emerged as a prominent class of compounds for the development of fluorescent probes and dyes. nih.govwordpress.com Their appeal stems from their high synthetic versatility, remarkable photophysical properties—including high quantum yields and good photostability—and the presence of nitrogen atoms that can act as chelating points for ion detection. nih.govwordpress.comrsc.org
The fluorescence properties of pyrazole-based dyes can be finely tuned through chemical modification. For instance, 1,3,5-triaryl-2-pyrazolines are known to exhibit intense fluorescence in the blue region of the visible spectrum. nih.govnih.gov The introduction of different substituents allows for the modulation of their absorption and emission wavelengths. The core structure, often synthesized from chalcone (B49325) precursors, provides a robust scaffold for creating a variety of sensors. nih.gov
A significant application of these fluorescent pyrazoles is in the detection of metal ions. By incorporating specific binding sites, pyrazole derivatives can act as selective "turn-on" fluorescent sensors for cations like Zn²⁺, Cd²⁺, and Fe³⁺. nih.gov For example, a pyrazole sensor derived from a chalcone precursor demonstrated an excellent fluorescence response for Zn²⁺ and Cd²⁺. nih.gov The mechanism often involves the inhibition of a photoinduced electron transfer (PET) process upon metal chelation, leading to enhanced fluorescence emission. nih.gov Beyond simple ions, pyrazole-based probes have been developed for bioimaging, allowing for the visualization of molecules and processes within living cells. nih.gov Their good membrane permeability and biocompatibility make them suitable for such in-vivo applications. nih.gov
Table 3: Photophysical Properties of Selected Pyrazole-Based Fluorescent Probes
| Compound/Probe Type | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| Pyrazoline-BODIPY hybrid | Cell Staining | 499 | 511 | 0.30 | nih.gov |
| Fused Pyrazole | Fluoride Ions | 372 | 492 (with F⁻) | 0.64 (with F⁻) | nih.gov |
| Coumarin-Pyrazole derivative | Cr³⁺ | 446 | 506 | - | rsc.org |
| Pyrazoolympicene | Acidity (H⁺) | 376 / 400 | Emission changes upon protonation | - | mdpi.com |
| 1,3,5-Triaryl-2-pyrazolines | General Fluorescence | ~350-380 | ~420-460 (Blue region) | - | nih.gov |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, offering detailed insights into the proton, carbon, and fluorine atomic nuclei.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals corresponding to the protons on the pyrazole (B372694) ring and the phenyl substituent. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.2 and 7.7 ppm. rsc.org The two protons on the pyrazole ring will show distinct signals. The proton at the C4 position is expected to appear as a doublet, while the proton at the C3 position (if not substituted) would also be a doublet due to coupling with the C4 proton. In related pyrazole structures, these protons resonate at specific chemical shifts, for instance, a singlet at 6.71 ppm has been observed for the C4 proton in 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole. rsc.org The precise chemical shifts and coupling constants are crucial for confirming the substitution pattern on the pyrazole ring.
Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives
| Protons | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Phenyl-H | 7.26 - 7.36 | Multiplet |
| Pyrazole C4-H | 6.71 | Singlet |
Data is for the related compound 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole and is illustrative of expected regions. rsc.org
¹³C NMR for Carbon Skeleton Elucidation
Table 2: Representative ¹³C NMR Spectral Data for a Trifluoromethyl Pyrazole Derivative
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| Pyrazole C3 | ~144.8 |
| Pyrazole C4 | 105.5 |
| Pyrazole C5 | ~139.2 |
| Phenyl C1' (ipso) | ~129.0 |
| Phenyl C2'/C6' | ~125.4 |
| Phenyl C3'/C5' | ~128.7 |
| Phenyl C4' | ~128.6 |
| CF₃ | Quartet, ~120 (¹JCF ≈ 271 Hz) |
Data is for the related compound 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole and is illustrative of expected regions. rsc.orgrsc.org
¹⁹F NMR for Trifluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the trifluoromethyl (CF₃) group. In this compound, the three fluorine atoms are chemically equivalent and will give rise to a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of this singlet is characteristic of the CF₃ group attached to a pyrazole ring. For related trifluoromethyl-substituted pyrazoles, this signal typically appears in the range of δ -62 to -67 ppm (relative to CFCl₃). rsc.orgrsc.org For example, the ¹⁹F NMR spectrum of 1-(4-(benzylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole shows a sharp singlet at approximately -63 ppm. orgsyn.org This analysis confirms the presence and electronic environment of the crucial trifluoromethyl moiety.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would show correlations between the adjacent protons on the phenyl ring and between the H3 and H4 protons of the pyrazole ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govemerypharma.com It is used to definitively assign which proton is attached to which carbon in both the phenyl and pyrazole rings.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com For this compound, HMBC is crucial for establishing the connectivity between the phenyl ring and the pyrazole ring (e.g., correlation from the ortho-protons of the phenyl ring to the N-bearing carbon of the pyrazole) and the position of the trifluoromethyl group (e.g., correlation from the H4 proton to the C5 and CF₃ carbons). science.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key expected vibrations include:
Aromatic C-H stretching : Typically observed above 3000 cm⁻¹. derpharmachemica.com
C=C and C=N stretching : These vibrations from the pyrazole and phenyl rings appear in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net The C=N stretching of the pyrazole ring is a particularly indicative band. researchgate.net
C-F stretching : The strong absorptions corresponding to the carbon-fluorine bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 1400 - 1650 | C=C and C=N Stretch | Phenyl and Pyrazole Rings |
| 1100 - 1300 | C-F Stretch | Trifluoromethyl (CF₃) |
Data represents typical regions for the indicated functional groups. derpharmachemica.commdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular formula is C₁₀H₇F₃N₂ and it has an exact mass of approximately 212.056 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 212. The fragmentation of pyrazole rings typically involves cleavage of the N-N bond and other ring bonds. researchgate.net Common fragmentation pathways would likely include the loss of the trifluoromethyl group (CF₃•, mass 69) or the phenyl group (C₆H₅•, mass 77), leading to significant fragment ions in the spectrum. The stability of the resulting ions dictates the primary fragmentation pathways observed. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 212 | [C₁₀H₇F₃N₂]⁺ | Molecular Ion (M⁺) |
| 143 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |
| 135 | [M - C₆H₅]⁺ | Loss of a phenyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This table represents a plausible fragmentation pattern based on the structure and general fragmentation of related compounds. researchgate.net
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives provides significant insight into the expected solid-state architecture and non-covalent interactions. The arrangement of molecules in the crystalline lattice is dictated by a variety of intermolecular forces, including hydrogen bonds and π-π stacking, which influence the material's physical properties.
Studies on substituted pyrazole and pyrazolone (B3327878) derivatives consistently reveal the planarity of the pyrazole ring. spast.org For instance, the crystal structure of 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone reveals a triclinic crystal system. In this related compound, the asymmetric unit contains two independent molecules that, while chemically identical, adopt different spatial conformations, highlighted by varying dihedral angles between the phenyl and pyrazole rings (11.62 (13)° and 18.17 (11)°). nih.gov This suggests that the phenyl group in this compound is likely to be twisted relative to the pyrazole core.
Furthermore, intermolecular interactions play a critical role in stabilizing the crystal packing. In many pyrazole derivatives, hydrogen bonds are a dominant feature. For example, in 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole , adjacent molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, forming ribbon-like structures. nih.gov In the absence of strong hydrogen bond donors like a hydroxyl group in this compound, weaker C—H⋯F and C—H⋯N interactions, as well as π-π stacking between the phenyl and pyrazole rings, are anticipated to be the primary forces governing the supramolecular assembly. nih.govcardiff.ac.uk The trifluoromethyl group, being a weak hydrogen bond acceptor, can participate in C—H⋯F interactions, further influencing the crystal packing. nih.gov
The crystallographic data for a related dihydropyrazole derivative are presented in the table below to illustrate typical parameters.
| Parameter | Value for 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole nih.gov |
|---|---|
| Chemical Formula | C10H9F3N2O |
| Molecular Weight | 230.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.1000 (6) |
| b (Å) | 5.4032 (3) |
| c (Å) | 10.4515 (7) |
| β (°) | 108.139 (7) |
| Volume (Å3) | 488.35 (5) |
| Z | 2 |
| Temperature (K) | 100 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating components of a mixture, providing both qualitative and quantitative information. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used method. While a specific HPLC protocol for this compound is not detailed in the literature, methods for analogous compounds provide a strong basis for method development.
A typical RP-HPLC setup would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For example, a method for a pyrazolone derivative uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The trifluoromethyl group in the target compound will influence its retention time. Detection is commonly achieved using a UV detector, as the phenyl and pyrazole rings are chromophoric.
| Parameter | Typical Conditions for Pyrazole Derivatives |
|---|---|
| Stationary Phase | Reversed-Phase (e.g., C18) sielc.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., phosphoric acid) sielc.com |
| Detection | UV-Vis Detector |
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. sigmaaldrich.comnih.gov For the analysis of this compound, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. rsc.org
The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed for pyrazole derivatives. The ratio of these solvents can be adjusted to optimize the separation and the retardation factor (Rf) of the compound. For instance, in the purification of a related indenopyrazole, a gradient of ethyl acetate in hexane was used. mdpi.com After development, the spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-active nature of the aromatic rings. rsc.org
| Parameter | Typical Conditions for Pyrazole Derivatives |
|---|---|
| Stationary Phase | Silica gel 60 F254 rsc.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane mdpi.com |
| Visualization | UV light (254 nm) rsc.org |
For preparative purposes, column chromatography using silica gel as the stationary phase and a solvent system similar to that used for TLC is a standard procedure for purifying this compound from reaction mixtures and isolating it from any isomers or byproducts. rsc.orgmdpi.com
Future Research Trajectories and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more environmentally benign and efficient methods continues to be a primary objective for chemists. researchgate.net Traditional syntheses often involve multi-step procedures and the use of hazardous reagents. Future research is increasingly focused on green chemistry principles to mitigate these drawbacks.
Promising avenues include the development of one-pot, multi-component reactions that increase atom economy and reduce waste. researchgate.net For instance, catalyst-free domino reactions in aqueous media represent a significant step towards sustainable synthesis. researchgate.net The use of eco-friendly methods, such as microwave irradiation, has been shown to enhance reaction efficiency and yield in the synthesis of related pyrazole structures. researchgate.netmdpi.com Researchers have compared conventional reflux methods with microwave and microwave-sonication techniques, finding that these newer methods can lead to improved yields in shorter reaction times. mdpi.com
Further exploration into novel catalytic systems is also a key trajectory. The use of nano-catalysts, for example, has been shown to improve yields and reduce reaction times in the synthesis of other pyrazole derivatives. nih.gov The development of regioselective synthesis methods remains crucial, especially when dealing with complex starting materials, to ensure the desired isomer is produced with high purity. mdpi.com Future work will likely focus on optimizing these green protocols, such as solvent-free conditions and the use of recyclable catalysts, for the specific synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, making its production more scalable and environmentally responsible. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot Domino Reactions | Multiple reaction steps occur in a single flask without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, simplified work-up. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. researchgate.netmdpi.com | Faster reaction times, improved yields, enhanced reaction control. mdpi.comnih.gov |
| Catalyst-Free Protocols | Reactions proceed in the absence of a catalyst, often in green solvents like water. researchgate.net | Reduced cost, avoids toxic metal catalysts, environmentally friendly. researchgate.net |
| Nano-Catalysis | Employs catalysts at the nanometer scale. nih.gov | High surface area leading to high efficiency, potential for recyclability. nih.gov |
Exploration of Untapped Biological Activities and Targets
Derivatives of this compound belong to a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties. nih.govnih.govnih.gov While foundational research has identified these general activities, significant opportunities exist to explore untapped therapeutic potential and identify novel molecular targets.
Future research will likely delve into more specific and challenging therapeutic areas. For example, while anti-inflammatory activity has been noted, with some derivatives showing more potent effects than reference drugs like indomethacin, the precise mechanisms and potential for treating specific inflammatory diseases remain to be fully explored. nih.govmdpi.com Similarly, the antibacterial properties of related pyrazoles against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlight a critical area for further investigation. cncb.ac.cnrsc.org Studies could focus on identifying derivatives of this compound effective against a wider range of resistant pathogens.
The cytotoxic effects of related pyrazole compounds against various cancer cell lines, including pancreatic, breast, and cervical cancers, open the door for more targeted anticancer research. nih.govnih.gov Future studies could investigate the efficacy of this specific pyrazole scaffold against a broader panel of cancer types and explore its potential as a lead compound for developing novel oncology agents. nih.gov Furthermore, emerging research on pyrazole-based compounds for conditions like Alzheimer's disease and diabetes suggests new frontiers for this compound derivatives. nih.govmdpi.com
| Known Biological Activity | Potential Future Research Area |
| Anti-inflammatory | Investigation into specific inflammatory pathways and chronic inflammatory diseases. nih.govmdpi.com |
| Antibacterial | Targeting multi-drug resistant bacterial strains and biofilm formation. cncb.ac.cnrsc.org |
| Anticancer | Screening against diverse cancer cell lines and development as apoptosis-inducing agents. nih.govnih.gov |
| Antidiabetic | Exploration of α-glucosidase inhibition and other diabetic targets. nih.gov |
| Anti-Alzheimer's | Evaluation of acetylcholinesterase (AChE) inhibition and neuroprotective effects. mdpi.com |
Advanced Mechanistic Studies of Biological Interactions
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design and optimization. While initial studies have identified biological activities, advanced mechanistic investigations are a key future direction.
For compounds showing antibacterial effects, macromolecular synthesis inhibition studies have suggested that some pyrazole derivatives act on targets that have a global effect on bacterial cell function. cncb.ac.cnrsc.org Future research should aim to deconstruct this "global effect" to pinpoint specific enzyme or protein interactions. For anticancer activity, studies on related compounds have revealed mechanisms such as cell cycle arrest in the G1 phase and the induction of apoptosis through the collapse of mitochondrial membrane potential. nih.gov Applying these detailed cell-based assays to this compound could elucidate its specific mode of action.
Advanced structural biology techniques, such as X-ray crystallography of the compound bound to its protein target, can provide atomic-level insights into its binding mode. The crystal structure of related pyrazoles has been analyzed, revealing details about intermolecular hydrogen bonding and molecular conformation that are critical for biological interactions. researchgate.netnih.gov Combining these experimental techniques with computational docking studies can help visualize and understand the key interactions between the pyrazole scaffold and its biological targets, such as the active site of enzymes like acetylcholinesterase. mdpi.com
Application of Artificial Intelligence and Machine Learning in Drug Design and Material Science
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research and offer powerful tools for accelerating the development of new drugs based on the this compound scaffold. nih.govresearchgate.net These computational methods can be applied at nearly every stage of the discovery pipeline.
In the early stages, AI/ML models can be used for high-throughput virtual screening (HTVS) to analyze vast virtual libraries of pyrazole derivatives and predict their activity against specific biological targets. nih.gov This can prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov Machine learning algorithms can also be trained on existing experimental data to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized pyrazole derivatives, guiding the design of more potent compounds.
Furthermore, AI and ML are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties. researchgate.net By identifying potential liabilities early in the design phase, researchers can modify the this compound structure to improve its drug-like properties. In material science, these predictive models can be adapted to forecast physical and chemical properties, aiding in the design of novel materials with desired characteristics.
Integration with Emerging Technologies in Chemical Synthesis and Screening
The synergy between the this compound scaffold and emerging technologies in chemical synthesis and screening promises to accelerate the pace of research and discovery. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, and its integration with AI can create a powerful cycle of prediction and experimental validation. nih.gov
In synthesis, the shift towards automated and continuous flow chemistry, often utilizing microfluidic reactors, offers precise control over reaction conditions, leading to higher yields, better purity, and enhanced safety. Applying these techniques to the synthesis of this compound derivatives could enable the rapid generation of compound libraries for biological screening.
Microwave-assisted synthesis has already demonstrated its value by dramatically reducing reaction times for pyrazole synthesis from hours to minutes. mdpi.com The combination of microwave technology with automated platforms could further streamline the synthesis-purification-testing cycle. As these technologies become more accessible, their integration into the workflow for studying this compound will be essential for staying at the forefront of chemical and pharmaceutical research.
Q & A
Q. What are the common synthetic routes for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-containing ketones. For example, diazonium salt intermediates can be generated by reacting 1H-pyrazol-5-amine with boron trifluoride etherate and alkyl nitrites in THF at -20°C, followed by coupling with aryl halides or alkynes under copper catalysis . Sonogashira cross-coupling has also been employed to introduce alkynyl groups at the 3-position using iodinated precursors .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify characteristic peaks, such as the trifluoromethyl singlet (~δ -60 ppm in ¹⁹F NMR) and pyrazole ring protons (δ 6.5–8.0 ppm in ¹H NMR). X-ray crystallography is critical for unambiguous confirmation; for example, orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) have been reported for related analogs .
Q. What are the key spectroscopic and chromatographic characteristics for purity assessment?
High-resolution mass spectrometry (HRMS) and HPLC (e.g., C18 columns with acetonitrile/water gradients) are used to confirm molecular weight and purity (>95%). UV-Vis spectra often show λmax near 264 nm due to the π→π* transitions of the pyrazole and aryl rings .
Advanced Research Questions
Q. How can regioselectivity be controlled during pyrazole ring formation to favor the 5-(trifluoromethyl) isomer?
Regioselectivity is influenced by electronic and steric effects. The trifluoromethyl group’s strong electron-withdrawing nature directs nucleophilic attack to the 5-position during cyclization. Solvent polarity (e.g., THF vs. DMF) and temperature (-20°C to 50°C) further modulate reaction pathways, as shown in Pd-catalyzed alkenylation studies .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. XRD bond lengths) require cross-validation via DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments. SHELX refinement tools can reconcile diffraction data with dynamic disorder or thermal motion artifacts .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like Factor Xa. QSAR models highlight the trifluoromethyl group’s role in enhancing hydrophobic interactions and metabolic stability, as seen in razaxaban derivatives .
Q. What strategies optimize reaction yields for triazole-pyrazole hybrids?
Click chemistry (azide-alkyne cycloaddition) with Cu(I) catalysis in THF/H2O (1:1) at 50°C achieves >60% yields. Purification via silica gel chromatography (ethyl acetate/hexane) and recrystallization from ethanol minimizes byproducts .
Q. How does the trifluoromethyl group influence photophysical properties in pyrazole-based fluorophores?
The group reduces π-π stacking, enhancing fluorescence quantum yields (e.g., Φ = 0.45 for pyrenyl-pyrazoles). Time-resolved spectroscopy reveals prolonged excited-state lifetimes (~5 ns), making these compounds suitable for OLEDs or bioimaging .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
